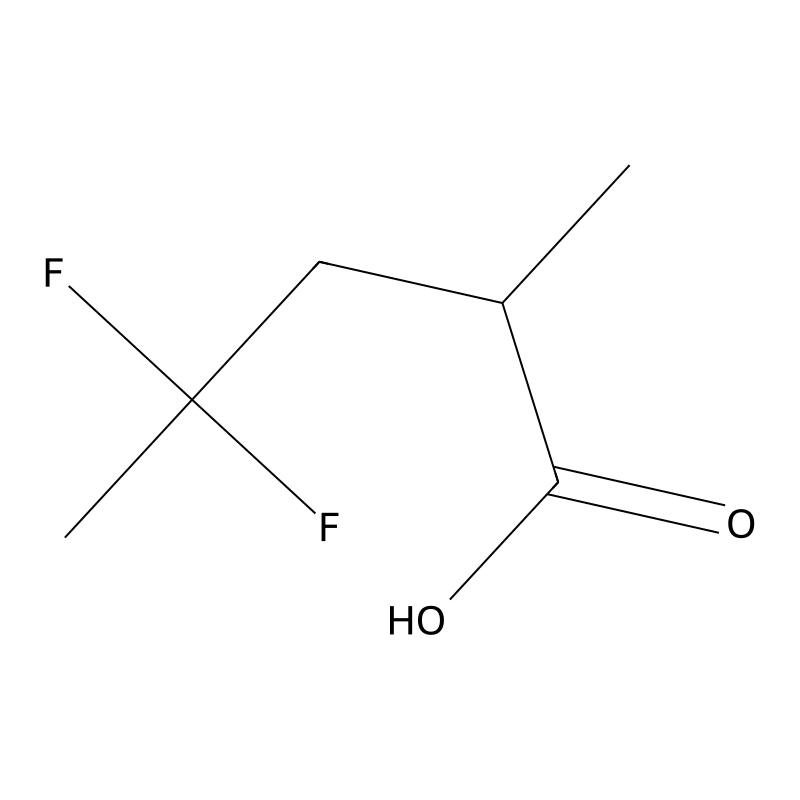

4,4-Difluoro-2-methylpentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4,4-Difluoro-2-methylpentanoic acid is a fluorinated carboxylic acid characterized by the presence of two fluorine atoms at the 4-position and a methyl group at the 2-position of the pentanoic acid backbone. Its molecular formula is C6H10F2O2, and it has a molecular weight of approximately 150.15 g/mol. The compound is notable for its unique structural features that influence its chemical reactivity and biological activity.

- Oxidation: This compound can undergo oxidation reactions, potentially converting the carboxylic acid group into various derivatives.

- Esterification: Reacting with alcohols can yield esters, which are often used in organic synthesis.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of smaller molecules.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in developing more complex chemical entities .

The biological activity of 4,4-difluoro-2-methylpentanoic acid is an area of interest due to its structural similarity to other bioactive compounds. Preliminary studies suggest potential interactions with biological systems, although specific targets and mechanisms remain largely unexplored. The presence of fluorine atoms may enhance lipophilicity, influencing membrane permeability and biological interactions .

The synthesis of 4,4-difluoro-2-methylpentanoic acid typically involves several steps:

- Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination methods using reagents such as sulfur tetrafluoride or other fluorinating agents.

- Carboxylation: The incorporation of a carboxylic acid group can be performed via carbonylation reactions.

- Purification: The resulting product is purified through recrystallization or chromatography to obtain high-purity samples.

These synthetic pathways emphasize the importance of careful reagent selection and reaction conditions to achieve the desired product efficiently .

4,4-Difluoro-2-methylpentanoic acid has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure, it may serve as a building block for drug development or as a lead compound in medicinal chemistry.

- Agriculture: Its properties might be explored for use in agrochemicals or as a pesticide formulation.

- Materials Science: The compound could be utilized in the development of fluorinated polymers or coatings that exhibit enhanced chemical resistance.

These applications highlight the compound's versatility and potential impact across multiple industries .

Research on interaction studies involving 4,4-difluoro-2-methylpentanoic acid is limited but suggests that its interactions with biological macromolecules could be significant. Investigating binding affinities with proteins or enzymes could reveal insights into its biological roles and therapeutic potential. Studies focusing on its pharmacokinetics—absorption, distribution, metabolism, and excretion—are essential for understanding how this compound behaves in biological systems .

Several compounds share structural similarities with 4,4-difluoro-2-methylpentanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | Contains one fluorine atom; less lipophilic than 4,4-difluoro variant. |

| 2-Methylpentanoic acid | C6H12O2 | Lacks fluorination; serves as a baseline for comparison. |

| 3-Fluoro-2-methylpentanoic acid | C6H11FO2 | Fluorination at a different position; affects reactivity. |

These comparisons illustrate how variations in fluorination and functional groups can significantly alter the properties and potential applications of similar compounds .

The acid dissociation behavior of 4,4-difluoro-2-methylpentanoic acid is significantly influenced by the presence of two fluorine atoms at the 4-position, which exert strong electron-withdrawing effects on the carboxyl group. Based on comparative analysis with structurally related compounds and established trends in fluorinated carboxylic acids, the estimated pKa value for this compound ranges from 3.5 to 4.0 [1] [2]. This represents a substantial decrease of approximately 1.3 pKa units compared to the non-fluorinated analog 4-methylpentanoic acid, which exhibits a pKa of 5.09 [2].

| Property | Value | Reference Compound | Notes |

|---|---|---|---|

| Estimated pKa | 3.5-4.0 | 4,4-Difluoro-2-methylpentanoic acid | Electron-withdrawing F atoms |

| Reference pKa | 5.09 | 4-Methylpentanoic acid | Non-fluorinated analog |

| pKa Difference | -1.3 to -1.8 units | Fluorination effect | Enhanced acidity |

The electron-withdrawing nature of fluorine atoms stabilizes the conjugate base (carboxylate anion) through inductive effects, making proton dissociation more thermodynamically favorable [3] [4]. This phenomenon is well-documented in perfluoroalkyl carboxylic acids, where the presence of carbon-fluorine groups in the tail significantly impacts the pKa values and corresponding surface properties [3].

Solvent Effects on Acid Dissociation

The pKa of 4,4-difluoro-2-methylpentanoic acid exhibits notable dependence on the solvent environment and solution conditions. In aqueous solutions, several factors influence the apparent pKa:

Concentration-Dependent Effects: At low concentrations, the compound exists predominantly as individual molecules with pKa values close to the intrinsic value. However, at higher concentrations, potential aggregation effects may increase the apparent pKa due to reduced exposure of the carboxyl group to the polar aqueous environment [4] [5].

Interface versus Bulk Solution: Studies on perfluoroalkyl carboxylic acids demonstrate that surface-active compounds can exhibit different pKa values at air-water interfaces compared to bulk solution [3] [4]. For 4,4-difluoro-2-methylpentanoic acid, which possesses amphiphilic characteristics due to its fluorinated tail and polar headgroup, similar behavior is anticipated.

| Solvent System | Effect on pKa | Mechanism |

|---|---|---|

| Water (bulk) | Baseline (3.5-4.0) | Full solvation of carboxyl group |

| Air-water interface | Similar to bulk at low concentrations | Interface-specific solvation |

| Mixed organic solvents | Increased pKa | Reduced ionization capacity |

| Concentrated solutions | Increased pKa | Aggregation effects |

Mixed Solvent Systems: In partially nonaqueous solvent systems, such as ethanol-water mixtures, the pKa typically increases due to the reduced dielectric constant and altered solvation environment [5]. The carboxyl group experiences weaker stabilization of the ionized form in less polar media, resulting in higher pKa values.

Thermochemical Stability and Decomposition Pathways

The thermochemical stability of 4,4-difluoro-2-methylpentanoic acid is primarily governed by the exceptional strength of carbon-fluorine bonds, which possess a bond dissociation energy of approximately 485 kilojoules per mole [6]. This value significantly exceeds that of carbon-carbon bonds (346 kilojoules per mole) and carbon-hydrogen bonds, conferring remarkable thermal stability to the compound under normal conditions [6] [7].

Thermal Stability Profile

The compound exhibits excellent thermal stability across a wide temperature range, with distinct decomposition pathways becoming relevant only at elevated temperatures:

| Temperature Range | Primary Mechanism | Products | Catalytic Factors |

|---|---|---|---|

| Room temperature - 100°C | Stable - no decomposition | Compound remains intact | None |

| 100°C - 200°C | Potential hydrolysis of carbon-fluorine bonds | Partially hydrolyzed products | Moisture, basic conditions |

| 200°C - 300°C | Decarboxylation | Difluoromethyl derivatives + carbon dioxide | High temperature, acidic conditions |

| >300°C | Carbon-fluorine bond cleavage, hydrogen fluoride elimination | Hydrogen fluoride + fluoroalkyl fragments | Glass surfaces (autocatalytic) |

Decomposition Mechanisms

Low Temperature Hydrolysis: Under moderately elevated temperatures (100-200°C) in the presence of moisture and basic conditions, the carbon-fluorine bonds may undergo slow hydrolysis. This process represents the most thermodynamically accessible degradation pathway, though it occurs at negligible rates under ambient conditions [8].

Decarboxylation Pathway: At temperatures between 200-300°C, the carboxyl group becomes susceptible to thermal decarboxylation, resulting in the elimination of carbon dioxide and formation of difluoromethyl-containing fragments [9]. This process is analogous to the thermal decomposition behavior observed in other fluorinated carboxylic acids.

High Temperature Defluorination: Above 300°C, the compound undergoes more extensive decomposition involving carbon-fluorine bond cleavage and hydrogen fluoride elimination [9] [10]. Recent studies on difluoromethoxy-containing compounds have demonstrated that glass surfaces can catalyze such decomposition reactions through autocatalytic mechanisms [10] [11].

Surface-Catalyzed Decomposition: The decomposition of fluorinated organic compounds can be significantly accelerated by certain surfaces, particularly glass. Differential scanning calorimetry studies have shown that difluoromethoxy-containing aromatic compounds exhibit markedly different thermal decomposition behavior in glass capillaries compared to inert metal vessels [10] [11]. This phenomenon raises important considerations for the thermal processing and storage of 4,4-difluoro-2-methylpentanoic acid.

Stability Enhancement Factors

| Factor | Effect on Stability | Quantitative Data |

|---|---|---|

| Carbon-fluorine bond strength | Highly stabilizing | 485 kJ/mol bond energy |

| Electron-withdrawing effects | Moderately stabilizing | pKa reduced by ~1.3 units |

| Steric hindrance | Moderately stabilizing | Branching at carbon-2 position |

| Hydrophobic fluoroalkyl chain | Stabilizing in aqueous media | LogP increased by ~0.5-1.0 |

| Carboxyl group reactivity | Destabilizing under basic conditions | Standard carboxylic acid reactivity |

Phase Behavior and Solubility Characteristics

The phase behavior of 4,4-difluoro-2-methylpentanoic acid reflects its unique amphiphilic nature, combining a polar carboxylic acid headgroup with a fluorinated hydrocarbon tail. This structural duality results in distinctive solubility characteristics that differ significantly from both conventional carboxylic acids and fully fluorinated compounds.

Aqueous Solubility and Hydrophobic Interactions

In aqueous media, 4,4-difluoro-2-methylpentanoic acid exhibits limited solubility due to the hydrophobic nature of the difluoromethyl groups [12]. The fluorinated portion of the molecule is both hydrophobic and oleophobic, creating unique solvation challenges [13]. Unlike conventional hydrocarbon chains, fluoroalkyl segments display distinct hydrophobic characteristics that can be attributed to their inability to form favorable van der Waals interactions with water molecules [12].

The estimated logarithmic partition coefficient (LogP) for 4,4-difluoro-2-methylpentanoic acid ranges from 1.5 to 2.0 [1], indicating moderate lipophilicity. This value reflects the balance between the hydrophilic carboxyl group and the hydrophobic fluorinated chain.

Solvent-Specific Solubility Behavior

| Solvent Type | Solubility | LogP Contribution | Interfacial Activity |

|---|---|---|---|

| Water | Limited (hydrophobic CF₂ groups) | Negative (hydrophilic COOH) | High (amphiphilic nature) |

| Polar protic solvents (alcohols) | Moderate (hydrogen bonding with COOH) | Neutral to positive | Moderate |

| Polar aprotic solvents (dimethylsulfoxide, dimethylformamide) | Good (dipole interactions) | Positive (organic phase) | Low |

| Nonpolar solvents (hexane) | Poor (polarity mismatch) | Highly positive | Very low |

| Fluorinated solvents | Excellent (fluorophilic interactions) | Not applicable | Low |

Polar Protic Solvents: In alcohols and other hydrogen bond-donating solvents, the compound exhibits moderate solubility due to hydrogen bonding interactions between the solvent and the carboxyl group [14]. The fluorinated portion remains poorly solvated, but the overall solubility is enhanced compared to purely aqueous systems.

Polar Aprotic Solvents: Solvents such as dimethylsulfoxide and dimethylformamide provide good solvation for 4,4-difluoro-2-methylpentanoic acid through dipole-dipole interactions with both the carboxyl group and the polar carbon-fluorine bonds [14].

Fluorinated Solvents: The compound exhibits exceptional solubility in fluorinated solvents due to favorable fluorophilic interactions [15]. This phenomenon, known as "fluorous phase behavior," results from the unique ability of fluorinated compounds to interact favorably with fluorinated media while remaining poorly miscible with both aqueous and conventional organic phases.

Interfacial Properties and Surface Activity

The amphiphilic nature of 4,4-difluoro-2-methylpentanoic acid confers significant surface activity, with the compound readily adsorbing at air-water interfaces [3] [16]. The fluorinated tail orients toward the air phase while the carboxyl group interacts with the aqueous phase, resulting in substantial reductions in surface tension.

Critical Micelle Concentration: Based on structural analogy with other fluorinated surfactants, 4,4-difluoro-2-methylpentanoic acid is expected to exhibit critical micelle concentration values significantly lower than corresponding hydrocarbon analogs [16]. The fluorinated tail provides enhanced hydrophobic driving force for micelle formation.

pH-Dependent Interface Behavior: The interfacial activity is strongly pH-dependent, with maximum surface activity occurring below the pKa where the compound exists predominantly in its protonated, neutral form [3] [16]. Above the pKa, ionization of the carboxyl group increases hydrophilicity and reduces interfacial activity.

Phase Separation and Partitioning

In multi-phase systems, 4,4-difluoro-2-methylpentanoic acid exhibits unique partitioning behavior reflecting its fluorinated character. The compound tends to concentrate at interfaces rather than partitioning strongly into either purely aqueous or purely organic phases [17]. This behavior has important implications for environmental fate and transport, as the compound may accumulate at environmental interfaces such as air-water boundaries in natural systems.